Methyl 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that features a quinazoline core, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Quinazoline Core Synthesis: The quinazoline core is often synthesized through cyclization reactions involving anthranilic acid derivatives and formamide.
Coupling Reactions: The final step involves coupling the piperazine derivative with the quinazoline core under specific conditions, such as using a base like potassium carbonate in a solvent like acetone.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazoline core, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound has shown potential as an acetylcholinesterase inhibitor, which is significant in the treatment of neurological disorders such as Alzheimer’s disease .
Medicine
In medicine, the compound’s ability to modulate neurotransmitter levels makes it a candidate for developing drugs targeting psychiatric and neurodegenerative disorders .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases acetylcholine levels, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used acetylcholinesterase inhibitor with a different structural framework.
Galantamine: A natural product-based acetylcholinesterase inhibitor.
Uniqueness
Methyl 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of a quinazoline core and a piperazine ring, which provides a distinct mechanism of action and potentially different pharmacokinetic properties compared to other acetylcholinesterase inhibitors .
Properties
Molecular Formula |
C27H32N4O6 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
methyl 3-[6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C27H32N4O6/c1-36-21-10-8-20(9-11-21)29-14-16-30(17-15-29)24(32)6-4-3-5-13-31-25(33)22-12-7-19(26(34)37-2)18-23(22)28-27(31)35/h7-12,18H,3-6,13-17H2,1-2H3,(H,28,35) |
InChI Key |
AHPNRKXYJKHHMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.